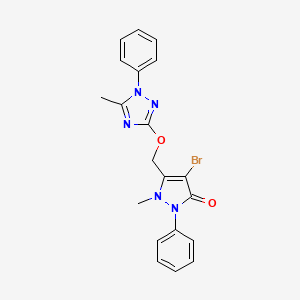

4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

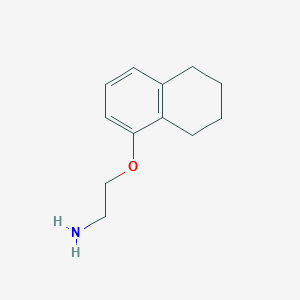

4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one is an intriguing compound featuring a fusion of triazole and pyrazolone structures, and notable for its multi-functional capabilities in various chemical and biological contexts. This compound is part of a broader class of heterocyclic compounds which are valued for their potential in creating complex molecular architectures.

Scientific Research Applications

Chemistry: In chemical research, this compound's versatility makes it a useful building block for the synthesis of more complex molecules. Its ability to undergo various types of chemical transformations makes it valuable in the synthesis of novel heterocyclic compounds.

Biology: It serves as a potent tool in biological studies, particularly in probing enzyme functions and as a potential ligand in bio-molecular interactions.

Medicine: Its structural components are being explored for potential therapeutic applications, such as antiviral and anti-inflammatory properties. Early-stage research investigates its role as a candidate for drug design due to its ability to interact with specific molecular targets.

Industry: It finds applications in the development of advanced materials, including polymers and specialty chemicals used in manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one typically involves a multi-step reaction. Starting with the formation of the pyrazolone core, the key intermediate is then functionalized by the introduction of a triazole moiety through an azide-alkyne cycloaddition. This reaction is facilitated under copper(I)-catalyzed conditions known as the "click" chemistry. Further bromination and methylation steps under controlled temperature and pH conditions yield the final compound.

Industrial Production Methods: Large-scale production often leverages automated synthesis platforms to ensure precision and scalability. Optimizing reaction conditions, such as solvent choice and temperature, is crucial to maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of reactions including oxidation, reduction, and substitution.

Oxidation: Often utilizes strong oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.

Substitution: Halogen exchange reactions can introduce different functional groups, often facilitated by polar aprotic solvents like DMF.

Major Products: The nature of the substituents introduced or modified will significantly influence the resulting products

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets, often involving enzymatic pathways. The triazole and pyrazolone moieties can interact with active sites of enzymes, potentially inhibiting or modulating their activity. These interactions can alter cellular pathways, leading to varied biological effects depending on the target and context.

Comparison with Similar Compounds

4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one stands out due to its unique structural fusion of triazole and pyrazolone, which is less common compared to other heterocycles like benzodiazepines or quinolines.

Similar Compounds:

4-Bromo-1-phenyl-3-methyl-5-pyrazolone

2-Methyl-3-(4-methyl-3-phenyl(1,2,4-triazolyloxy))-1-phenyl-3-pyrazolin-5-one

1-Phenyl-3-methyl-4-((4-methyl-1,2,3-triazolyl)methyl)-5-pyrazolone

Each of these compounds shares structural similarities but differs in their functional groups, leading to unique chemical and biological properties.

I trust this article satisfies your curiosity about this complex and fascinating compound.

Properties

IUPAC Name |

4-bromo-1-methyl-5-[(5-methyl-1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN5O2/c1-14-22-20(23-25(14)15-9-5-3-6-10-15)28-13-17-18(21)19(27)26(24(17)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBJEYODFAMPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=C2)OCC3=C(C(=O)N(N3C)C4=CC=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2476643.png)

![1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.4]heptane](/img/structure/B2476644.png)

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476650.png)

![2-methoxy-5-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2476656.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2476657.png)

![7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2476658.png)

![2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2476660.png)

![N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2476661.png)

![(1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2476662.png)

![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2476665.png)